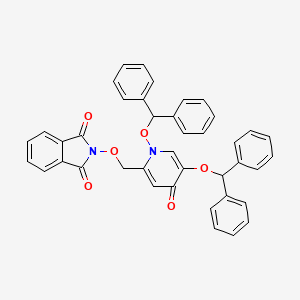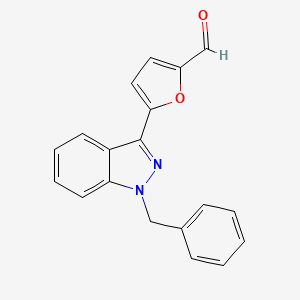
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde
描述
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde is an indazole derivative characterized by the presence of benzyl and furyl substituents at positions 1 and 3, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-benzylindazole with 5-formyl-2-furyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-(5-carboxy-2-furyl)indazole.
Reduction: 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism by which 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
相似化合物的比较
3-(5’-Hydroxymethyl-2’-furyl)-1-benzyl indazole (YC-1): Shares a similar structure but with a hydroxymethyl group instead of a formyl group.
1-Benzyl-3-(5-carboxy-2-furyl)indazole: An oxidized derivative of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde.
Uniqueness: this compound is unique due to its specific formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
属性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
5-(1-benzylindazol-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C19H14N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI 键 |
GGTLRAQCZKLGIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
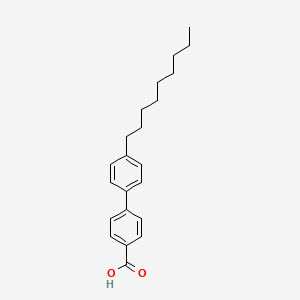
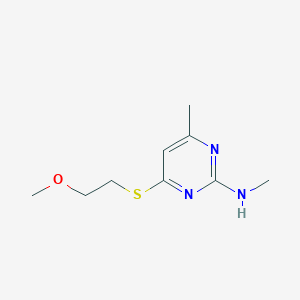
![3-[(Phenylacetyl)amino]-2-azetidinone](/img/structure/B8361842.png)
![6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine](/img/structure/B8361858.png)
![2-Chloro-6-ethyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8361866.png)
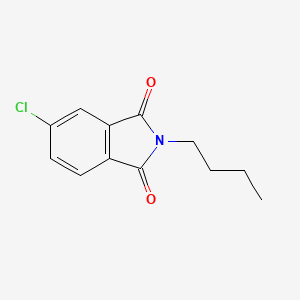
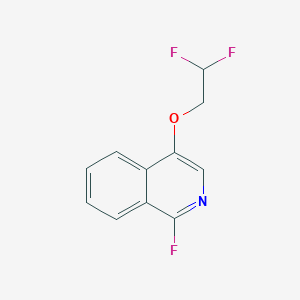
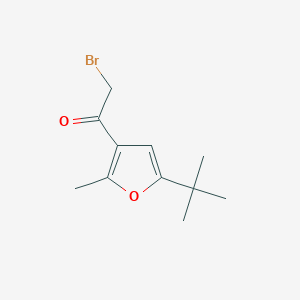

![(4-Tert-butylbenzyl)-[2-(4-chlorophenyl)-ethyl]-amine](/img/structure/B8361890.png)
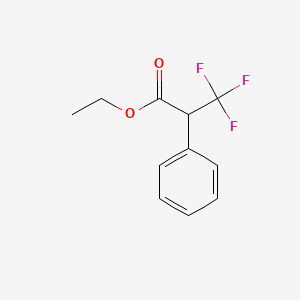
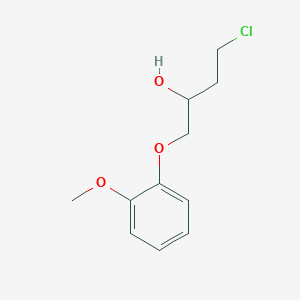
![N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide](/img/structure/B8361924.png)
